molecular formula C10H17NO2 B3246044 8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 174486-94-3

8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B3246044
CAS RN: 174486-94-3
M. Wt: 183.25 g/mol
InChI Key: LDFYSYZSCOTFKV-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octanes are a type of nitrogen-containing heterocycles . They have significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .


Synthesis Analysis

A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4−(tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .


Molecular Structure Analysis

The molecular structure of 8-oxabicyclo[3.2.1]octanes is based on structures generated from information available in ECHA’s databases . The molecular formula is C7H10O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-oxabicyclo[3.2.1]octanes include a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction .

Scientific Research Applications

Synthesis and Biological Activity

8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one and its derivatives have been a subject of scientific interest primarily in the synthesis of novel compounds with potential pharmacological properties. For instance, derivatives of 8-azabicyclo[3.2.1]octan-3-one have been synthesized and explored for their potential cholinergic and cholagogic activities. Although initial compounds did not show a significant increase in bile secretion, one exhibited cholinergic activity (Gutkowska, Baranowski, & Herold, 1989). Additionally, derivatives of 1-azabicyclo[2.2.2]octan-3-ones have been synthesized, with the structural analysis conducted to confirm their geometric configurations, reflecting the interest in the biological activities associated with this scaffold (Sonar, Parkin, & Crooks, 2006).

Nematicidal Activity

Another domain of application has been in the field of agriculture, where 8-azabicyclo[3.2.1]octan-3-one derivatives have demonstrated nematicidal activity. Specifically, novel compounds derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides have shown lethal effects against pinewood nematodes and inhibition against root-knot nematodes at certain concentrations (Xu, Yang, Wang, & Song, 2021).

Synthetic Methodologies

The compound has also been of interest due to its pharmacologically significant tropane class. Research has focused on synthetic methodologies for tropane alkaloids, given their pharmacological significance. The synthesis in aqueous NaOH solutions of low concentration and studies on yield variations based on NaOH concentration have been a part of this research, highlighting the intricate balance in chemical reactions (Jung et al., 2006).

Mechanism of Action

While the specific mechanism of action for “8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one” is not available, similar compounds have shown Golgi-modifying properties .

Safety and Hazards

The safety data sheet for 8-Oxabicyclo[3.2.1]octan-3-one indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-5-4-11-8-2-3-9(11)7-10(12)6-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFYSYZSCOTFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174486-94-3
Record name 8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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